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Compound of Interest

Compound Name: 2-Chloroacrylonitrile

CAS No.: 25641-34-3

Cat. No.: B3422452

Get Quote

Introduction
2-Chloroacrylonitrile (C₃H₂ClN), with the IUPAC name 2-chloroprop-2-enenitrile, is a versatile

monomer and a key intermediate in organic synthesis.[1][2] Its reactivity, driven by the electron-

withdrawing nitrile group and the halogenated double bond, makes it a valuable building block

for pharmaceuticals and specialty polymers.[2] A precise and unambiguous structural

confirmation is paramount for its application in regulated industries like drug development. This

technical guide provides an in-depth analysis of the core spectroscopic data of 2-
chloroacrylonitrile—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and

Mass Spectrometry (MS)—offering a foundational dataset for researchers and quality control

scientists.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
A Definitive Look at the Proton and Carbon Skeleton
NMR spectroscopy provides the most definitive information regarding the molecular structure of

2-chloroacrylonitrile in solution. By analyzing the chemical environment of its hydrogen (¹H)
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and carbon (¹³C) nuclei, we can confirm the connectivity and electronic properties of the

molecule.

¹H NMR Spectroscopy: The AB Spin System
The ¹H NMR spectrum of 2-chloroacrylonitrile is a classic example of an AB spin system. The

two geminal protons on the terminal alkene carbon are chemically non-equivalent due to their

different spatial relationships with the chlorine and nitrile substituents on the adjacent carbon.

This non-equivalence leads to spin-spin coupling, resulting in a distinct splitting pattern.

Data Summary: ¹H NMR of 2-Chloroacrylonitrile

Proton Assignment
Chemical Shift (δ) in CDCl₃
(ppm)

Coupling Constant (J) in
Hz

Hₐ 6.242

Hₑ 6.150 ²Jₐₑ = 2.5

Data sourced from ChemicalBook.[3]

Interpretation and Causality:

The two signals observed correspond to the two vinyl protons. Their chemical shifts, appearing

downfield (6.15-6.25 ppm), are characteristic of protons attached to sp² hybridized carbons.

The electron-withdrawing nature of both the adjacent chlorine atom and the nitrile group (C≡N)

deshields these protons, shifting their resonance to a higher frequency compared to

unsubstituted alkenes.

The key feature is the splitting of each signal into a doublet, a direct consequence of geminal

coupling. The small coupling constant (²J = 2.5 Hz) is typical for two-bond coupling between

protons on the same sp² carbon.[3] This pattern is a definitive signature of the H₂C=C< moiety.

Experimental Protocol: ¹H NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of 2-chloroacrylonitrile in 0.5-0.7 mL

of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an
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internal standard.

Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

Acquisition Parameters:

Pulse Program: Standard 90° pulse.

Acquisition Time: ~3 seconds.

Relaxation Delay: 2 seconds.

Number of Scans: 16-32 scans for a good signal-to-noise ratio.

Spectral Width: 0-10 ppm.

Processing: Apply a Fourier transform to the Free Induction Decay (FID), followed by phase

and baseline correction. Reference the spectrum to the TMS signal at 0.00 ppm.

Caption: ¹H NMR geminal coupling in 2-chloroacrylonitrile.

¹³C NMR Spectroscopy: Probing the Carbon Framework
Proton-decoupled ¹³C NMR spectroscopy reveals three distinct signals, corresponding to the

three unique carbon environments in the molecule.

Data Summary: ¹³C NMR of 2-Chloroacrylonitrile
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Carbon Assignment
Chemical Shift (δ) in CDCl₃
(ppm) (Predicted Range)

Rationale

C1 (=CH₂) 125 - 140

Typical sp² alkene carbon,

deshielded by adjacent

electronegative group.

C2 (-CCl) 115 - 140

sp² alkene carbon directly

attached to chlorine, showing

deshielding.

C3 (C≡N) 110 - 120
Characteristic chemical shift

for a nitrile carbon.

Note: Specific experimental values were not available in the searched literature; ranges are

based on standard ¹³C NMR correlation tables.[4][5][6]

Interpretation and Causality:

Nitrile Carbon (C≡N): The carbon of the nitrile group is expected to resonate in the 110-120

ppm range, a characteristic region for this functional group.[5]

Alkene Carbons (=CH₂ and -CCl): The two sp² carbons of the double bond are expected in

the 115-140 ppm region. The carbon atom bonded to the chlorine (C2) is significantly

influenced by the halogen's electronegativity, which causes a downfield shift. The terminal

methylene carbon (C1) is also in a similar environment. Differentiating between these two

signals definitively would require advanced NMR techniques like Heteronuclear Single

Quantum Coherence (HSQC), which correlates proton signals with their directly attached

carbons.

Experimental Protocol: ¹³C NMR Spectroscopy

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher

concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

Instrumentation: Acquire the spectrum on a 75 MHz or higher field NMR spectrometer.

Acquisition Parameters:
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Pulse Program: Standard proton-decoupled pulse sequence (e.g., zgpg30).

Acquisition Time: ~1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 512-1024 scans, or more, are typically required.

Spectral Width: 0-220 ppm.

Processing: Apply Fourier transform with exponential line broadening, followed by phase and

baseline correction. Reference the spectrum to the CDCl₃ solvent peak (δ ≈ 77.16 ppm) or

TMS (0.00 ppm).

Infrared (IR) Spectroscopy: Identifying Functional
Groups
IR spectroscopy is a rapid and powerful technique for identifying the key functional groups

within a molecule by measuring the absorption of infrared radiation, which excites molecular

vibrations.

Data Summary: Key IR Absorptions for 2-Chloroacrylonitrile

Wavenumber (cm⁻¹)
(Predicted Range)

Vibrational Mode Intensity

3100 - 3000 =C-H Stretch Medium

2260 - 2220 C≡N Stretch (Nitrile) Strong

1680 - 1620 C=C Stretch (Alkene) Medium

800 - 600 C-Cl Stretch Strong

Note: Specific experimental peak values were not available in the searched literature; ranges

are based on standard IR correlation tables.[7][8][9]

Interpretation and Causality:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 12 Tech Support

https://www.benchchem.com/product/b3422452/docs?utm_src=pdf-body#a-guide-to-the-spectroscopic-characterization-of-2-chloroacrylonitrile
https://terpconnect.umd.edu/~zhangx/html/ftir.html
https://uanlch.vscht.cz/files/uzel/0052236/0003~~8wxSiDcyMDAHAA.pdf?redirected
https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/infrared/infrared.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3422452?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


The IR spectrum of 2-chloroacrylonitrile is dominated by absorptions corresponding to its

primary functional groups.

C≡N Stretch: The most characteristic peak is the strong, sharp absorption for the nitrile

group, expected between 2260-2220 cm⁻¹.[7] Its intensity is high due to the large change in

dipole moment during the stretching vibration.

C=C Stretch: The carbon-carbon double bond stretch appears in the 1680-1620 cm⁻¹ region.

[8]

=C-H Stretch: The stretching of the C-H bonds on the alkene typically occurs just above

3000 cm⁻¹, a key diagnostic feature separating them from alkane C-H stretches.[8]

C-Cl Stretch: A strong absorption in the fingerprint region, typically between 800-600 cm⁻¹, is

indicative of the carbon-chlorine bond stretch.[7]

Caption: Key functional groups and their IR vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by

wiping it with a solvent-moistened (e.g., isopropanol) lint-free tissue.

Background Scan: Record a background spectrum of the empty, clean ATR crystal. This is

crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

Sample Application: Place a single drop of liquid 2-chloroacrylonitrile directly onto the

center of the ATR crystal.

Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a

resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

Processing: The instrument software will automatically ratio the sample spectrum against the

background to produce the final absorbance or transmittance spectrum. Clean the crystal

thoroughly after analysis.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.benchchem.com/product/b3422452/docs?utm_src=pdf-body#a-guide-to-the-spectroscopic-characterization-of-2-chloroacrylonitrile
https://terpconnect.umd.edu/~zhangx/html/ftir.html
https://uanlch.vscht.cz/files/uzel/0052236/0003~~8wxSiDcyMDAHAA.pdf?redirected
https://uanlch.vscht.cz/files/uzel/0052236/0003~~8wxSiDcyMDAHAA.pdf?redirected
https://terpconnect.umd.edu/~zhangx/html/ftir.html
https://www.benchchem.com/product/b3422452/docs?utm_src=pdf-body#a-guide-to-the-spectroscopic-characterization-of-2-chloroacrylonitrile
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3422452?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers structural clues

based on its fragmentation pattern upon ionization.

Data Summary: Electron Ionization (EI) Mass Spectrometry

m/z Value Ion Assignment Interpretation

87 [C₃H₂³⁵ClN]⁺˙
Molecular Ion (M⁺˙) peak with

the ³⁵Cl isotope.

89 [C₃H₂³⁷ClN]⁺˙
M+2 peak due to the natural

abundance of ³⁷Cl.

52 [C₃H₂N]⁺
Loss of chlorine radical (·Cl).

Base Peak.

51 [C₃HN]⁺˙ Loss of HCl.

Data sourced from ChemicalBook.[3]

Interpretation and Causality:

The mass spectrum of 2-chloroacrylonitrile displays a characteristic isotopic pattern for a

monochlorinated compound.

Molecular Ion Cluster (m/z 87 and 89): The presence of two peaks for the molecular ion,

separated by two mass units (M⁺˙ and M+2), is the definitive signature of chlorine. The

relative intensity ratio of these peaks is approximately 3:1, reflecting the natural abundance

of the ³⁵Cl and ³⁷Cl isotopes.[3]

Base Peak (m/z 52): The most abundant fragment, or base peak, is observed at m/z 52. This

corresponds to the loss of a chlorine radical from the molecular ion. The stability of the

resulting cation makes this a highly favorable fragmentation pathway.
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Other Fragments: A notable fragment at m/z 51 corresponds to the loss of a neutral HCl

molecule, a common fragmentation mechanism for alkyl halides.

[C₃H₂ClN]⁺˙
m/z = 87, 89

[C₃H₂N]⁺
m/z = 52 (Base Peak)- ·Cl

[C₃HN]⁺˙
m/z = 51

- HCl

Click to download full resolution via product page

Caption: Primary fragmentation pathways for 2-chloroacrylonitrile in EI-MS.

Experimental Protocol: GC-MS with Electron Ionization (EI)

Sample Preparation: Prepare a dilute solution of 2-chloroacrylonitrile (e.g., 100 ppm) in a

volatile organic solvent such as dichloromethane or ethyl acetate.

Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS)

equipped with an Electron Ionization (EI) source.

GC Parameters:

Injection Volume: 1 µL.

Injector Temperature: 250 °C.

Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Parameters:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Source Temperature: 230 °C.
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Mass Range: Scan from m/z 35 to 150.

Data Analysis: Analyze the mass spectrum corresponding to the GC peak of 2-
chloroacrylonitrile. Identify the molecular ion cluster and major fragment ions.

Conclusion
The comprehensive analysis of 2-chloroacrylonitrile by ¹H NMR, ¹³C NMR, IR spectroscopy,

and mass spectrometry provides a robust and orthogonal dataset for its unequivocal

identification. The characteristic AB spin system in the ¹H NMR, the three distinct carbon

signals, the strong nitrile stretch in the IR, and the classic M/M+2 isotopic pattern in the mass

spectrum collectively form a unique spectroscopic fingerprint. This guide provides the

foundational data and methodologies essential for researchers, synthetic chemists, and quality

assurance professionals working with this important chemical intermediate.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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